(R)-4-((S)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
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Overview
Description
®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-(4-methoxyphenyl)ethylamine and (S)-1-chloropropanol.
Formation of Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through a cyclization reaction, often involving a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of Hydroxypropyl Group: The hydroxypropyl group is introduced via a nucleophilic substitution reaction, where (S)-1-chloropropanol reacts with the intermediate compound.
Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Automated Processes: Employing automated processes for reaction monitoring and control to ensure consistent product quality.
Efficient Purification: Implementing efficient purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products
Oxidation: Formation of ket
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
(4R)-4-[(1S)-1-hydroxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3/t11-,13-,15+/m1/s1 |
InChI Key |
HUXMLWAFNXMEBY-KYOSRNDESA-N |
Isomeric SMILES |
CC[C@@H]([C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=C(C=C2)OC)O |
Canonical SMILES |
CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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